3-Nitroisonicotinonitrile
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Overview
Description
3-Nitroisonicotinonitrile, also known as 3-nitropyridine, is an organic compound with the molecular formula C6H3N3O2 and a molar mass of 149.11 g/mol . It appears as a colorless or light yellow crystal and is known for its special smell, flammability, and toxicity . This compound is slightly soluble in water but soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons .
Preparation Methods
The preparation of 3-nitroisonicotinonitrile involves several synthetic routes:
Reaction of Isopropyl Sulfate with Nitric Acid: This method involves the nitration of isopropyl sulfate to produce this compound.
Alcohol Hydrolysis and Nitration: Isopropyl sulfate undergoes alcohol hydrolysis to generate isonitrile, which is then nitrated to obtain this compound.
Chemical Reactions Analysis
3-Nitroisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents and conditions used in these reactions include strong acids, bases, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Nitroisonicotinonitrile has several applications in scientific research:
Chemistry: It is used as a chemical reagent in organic synthesis reactions, particularly as a nitrogen source.
Biology: This compound is involved in various biological studies due to its unique properties.
Mechanism of Action
The mechanism of action of 3-nitroisonicotinonitrile involves its interaction with molecular targets and pathways. The nitrile group in the compound plays a crucial role in its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems .
Comparison with Similar Compounds
3-Nitroisonicotinonitrile can be compared with other similar compounds, such as:
Nicotinonitrile (3-cyanopyridine): This compound has a similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.
Furo[2,3-b]pyridine derivatives: These compounds have a fused ring structure and exhibit different chemical and biological properties compared to this compound.
The uniqueness of this compound lies in its nitro group, which imparts specific reactivity and properties that are valuable in various applications.
Properties
IUPAC Name |
3-nitropyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2/c7-3-5-1-2-8-4-6(5)9(10)11/h1-2,4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSGWOANQDEUHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306127 |
Source
|
Record name | 3-Nitro-4-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103698-09-5 |
Source
|
Record name | 3-Nitro-4-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103698-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-4-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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